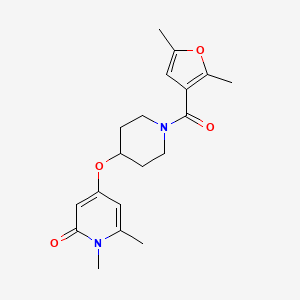
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , also known by its CAS number 2034290-94-1, is a complex organic molecule that has garnered interest in pharmacological research due to its unique structural features. This compound integrates a furan ring, a piperidine moiety, and a pyridinone structure, which may confer various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O4 with a molecular weight of 344.4 g/mol. The structural components include:
- Furan ring : Contributes to reactivity and potential interactions with biological targets.
- Piperidine moiety : Known for its role in various pharmacological activities.
- Pyridinone structure : Often associated with enzyme inhibition and receptor modulation.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Antiviral Activity
Research has indicated that compounds similar to those containing the 2,5-dimethylfuran moiety exhibit antiviral properties, particularly against HIV. For instance, derivatives have shown significant inhibition of HIV replication and gp41-mediated membrane fusion with IC50 values around 4.4 μM . This suggests that the incorporation of the furan and piperidine structures may enhance antiviral efficacy.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized related compounds and assessed their biological activities. The most promising derivatives exhibited significant potency against viral targets, indicating that structural modifications can lead to enhanced biological effects .
- Comparative Analysis : A comparative analysis with other piperidine derivatives revealed that the unique combination of the furan and pyridine rings in this compound provides distinct pharmacological profiles not observed in simpler analogs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034290-94-1 |
| Potential Biological Activities | Antiviral, Antioxidant |
| Activity Type | IC50/EC50 Values |
|---|---|
| HIV gp41 Inhibition | IC50 ~ 4.4 μM |
| Antioxidant Activity | Not yet quantified |
Eigenschaften
IUPAC Name |
4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-9-16(11-18(22)20(12)4)25-15-5-7-21(8-6-15)19(23)17-10-13(2)24-14(17)3/h9-11,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHXMFAFFAMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














